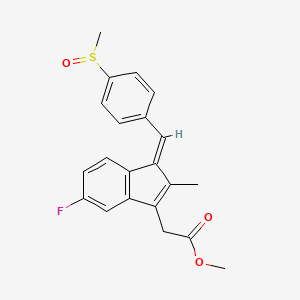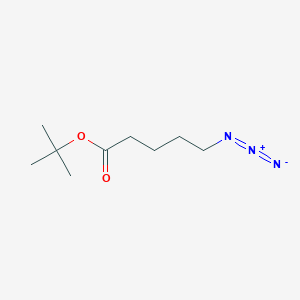
Sulindac methyl derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulindac Methyl Ester is a derivative of Sulindac, a well-known nonsteroidal anti-inflammatory drug (NSAID). Sulindac itself is an aryl methyl sulfoxide prodrug that is inactive in vitro but becomes active upon metabolic reduction to Sulindac Sulfide in vivo.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulindac Methyl Ester typically involves the esterification of Sulindac. One common method involves refluxing Sulindac acid in methanol in the presence of concentrated sulfuric acid, followed by recrystallization from ethyl ether to obtain the methyl ester as a yellow solid . Another method involves the use of PhI(OAc)2 as an oxidant and solutions of ammonium carbamate as the nitrogen source .
Industrial Production Methods
Industrial production of Sulindac Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the condensation of fluorobenzyl chloride and methylmalonic acid diethyl ester, followed by hydrolysis, decarboxylation, and chloridization steps to obtain the final product . The industrial methods are optimized for high yield, low cost, and stable product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Sulindac Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion to Sulindac Sulfoximine using oxidants like PhI(OAc)2.
Reduction: Metabolic reduction to Sulindac Sulfide in vivo.
Substitution: Formation of derivatives through substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 as an oxidant.
Reduction: Enzymatic reduction in biological systems.
Substitution: Various substituted phenyl groups and acetohydrazide derivatives.
Major Products
Sulindac Sulfoximine: Formed through oxidation.
Sulindac Sulfide: Active metabolite formed in vivo.
Various Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Sulindac Methyl Ester has a wide range of scientific research applications:
Mécanisme D'action
Sulindac Methyl Ester exerts its effects primarily through its conversion to Sulindac Sulfide, which inhibits the cyclooxygenase (COX) enzymes COX-1 and COX-2. This inhibition leads to a decrease in prostaglandin synthesis, resulting in anti-inflammatory and analgesic effects . Additionally, Sulindac and its derivatives have been shown to reduce the growth of polyps and precancerous lesions in the colon, potentially through COX-independent mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulindac: The parent compound, also an NSAID with similar anti-inflammatory and analgesic properties.
Sulindac Sulfoximine: A derivative with potential chemotherapeutic properties.
Other NSAIDs: Such as ibuprofen and dexibuprofen, which also inhibit COX enzymes but may have different side effect profiles.
Uniqueness
Sulindac Methyl Ester is unique due to its role as a prodrug and its potential for conversion into various biologically active derivatives. Its ability to undergo metabolic reduction to an active form in vivo and its applications in cancer research and anti-inflammatory therapy distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C21H19FO3S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
methyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C21H19FO3S/c1-13-18(10-14-4-7-16(8-5-14)26(3)24)17-9-6-15(22)11-20(17)19(13)12-21(23)25-2/h4-11H,12H2,1-3H3/b18-10- |
Clé InChI |
QQHHBCZJIQNNSG-ZDLGFXPLSA-N |
SMILES isomérique |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC |
SMILES canonique |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)





![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)
![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)


